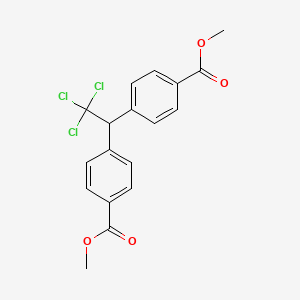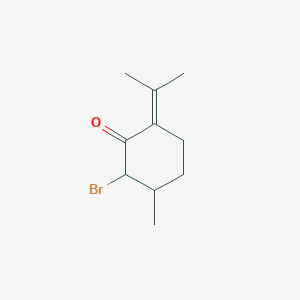![molecular formula C9H9IO B14627064 1-[(Ethenyloxy)methyl]-2-iodobenzene CAS No. 57056-91-4](/img/structure/B14627064.png)
1-[(Ethenyloxy)methyl]-2-iodobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(Ethenyloxy)methyl]-2-iodobenzene is an organic compound that belongs to the class of aromatic compounds known as iodobenzenes. These compounds are characterized by the presence of an iodine atom attached to a benzene ring. The compound’s molecular structure includes an ethenyloxy group and a methyl group attached to the benzene ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the diazotization of aniline to form iodobenzene, which is then subjected to further reactions to introduce the desired functional groups .
Industrial Production Methods
Industrial production of 1-[(Ethenyloxy)methyl]-2-iodobenzene may involve large-scale iodination reactions using iodine and suitable catalysts. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may also include purification steps such as recrystallization or distillation to remove impurities.
Chemical Reactions Analysis
Types of Reactions
1-[(Ethenyloxy)methyl]-2-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form deiodinated products.
Addition Reactions: The ethenyloxy group can participate in addition reactions with various reagents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in polar solvents.
Electrophilic Substitution: Reagents like bromine or chlorine in the presence of catalysts.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted benzene derivatives, while oxidation may produce corresponding oxides.
Scientific Research Applications
1-[(Ethenyloxy)methyl]-2-iodobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(Ethenyloxy)methyl]-2-iodobenzene involves its interaction with molecular targets through its functional groups. The iodine atom can participate in halogen bonding, while the ethenyloxy and methyl groups can engage in various chemical interactions. These interactions can influence the compound’s reactivity and its effects on biological systems .
Comparison with Similar Compounds
Similar Compounds
Iodobenzene: A simpler compound with only an iodine atom attached to the benzene ring.
1-(Ethenyloxy)-octadecane: Contains an ethenyloxy group but lacks the iodine atom.
Phenyl iodide: Another name for iodobenzene, highlighting its structural similarity.
Uniqueness
The presence of both the iodine atom and the ethenyloxy group allows for a wide range of chemical transformations and interactions, making it a valuable compound in various fields of research and industry .
Properties
CAS No. |
57056-91-4 |
|---|---|
Molecular Formula |
C9H9IO |
Molecular Weight |
260.07 g/mol |
IUPAC Name |
1-(ethenoxymethyl)-2-iodobenzene |
InChI |
InChI=1S/C9H9IO/c1-2-11-7-8-5-3-4-6-9(8)10/h2-6H,1,7H2 |
InChI Key |
UFCYJNABMFHXDD-UHFFFAOYSA-N |
Canonical SMILES |
C=COCC1=CC=CC=C1I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


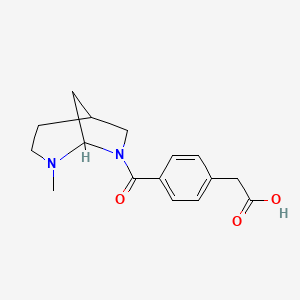
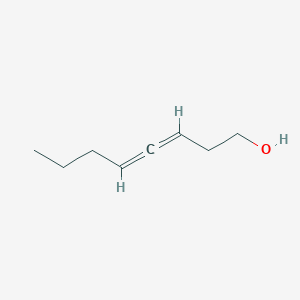

![N-[3-(Heptyloxy)phenyl]acetamide](/img/structure/B14626999.png)



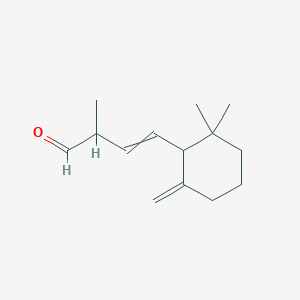
![1-[(Z)-(2-chlorophenyl)methylideneamino]-2-[(E)-(2-chlorophenyl)methylideneamino]guanidine](/img/structure/B14627045.png)
![4-[2-(1-Methylpyridin-1-ium-2-yl)-1-methylsulfanylethenyl]morpholine;iodide](/img/structure/B14627050.png)
